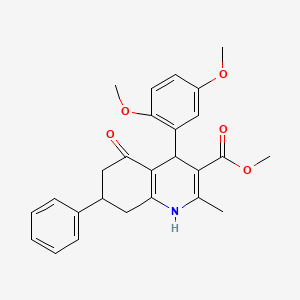![molecular formula C16H19NO3 B5091805 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5091805.png)
6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as EACC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. EACC is a small molecule inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. Inhibition of NMT has been shown to have anti-tumor effects, making EACC a promising candidate for the development of new cancer therapies.
Mechanism of Action
NMT is an enzyme that catalyzes the transfer of myristic acid to the N-terminal glycine of proteins. This post-translational modification is important for the function of many proteins, including those involved in cancer cell growth and survival. Inhibition of NMT by 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid disrupts this process, leading to the degradation of these proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has also been shown to inhibit the activation of the Akt signaling pathway, which is involved in cancer cell survival and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid in lab experiments is its selectivity for cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is its potential toxicity to normal cells. Careful dosing and monitoring is necessary to ensure that 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is not causing harm to healthy cells.
Future Directions
There are several potential future directions for research on 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid. One area of interest is the development of new cancer therapies based on 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid and other NMT inhibitors. Another area of interest is the study of the mechanisms of NMT inhibition by 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, which could lead to a better understanding of the role of NMT in cancer cell growth and survival. Additionally, the development of new synthetic methods for 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid could lead to improvements in its yield and purity, making it more accessible for scientific research.
Synthesis Methods
The synthesis of 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid involves several steps, starting with the reaction of ethyl 3-aminobenzoate with cyclohexanone to form the intermediate ethyl 3-(cyclohex-2-en-1-ylidene)aminobenzoate. This intermediate is then reacted with 3-ethylphenyl isocyanate to form 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid. The synthesis of 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential applications in cancer research. Inhibition of NMT by 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. This selectivity makes 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid a promising candidate for the development of new cancer therapies. 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has also been shown to inhibit the growth of tumors in animal models, further supporting its potential as a cancer treatment.
properties
IUPAC Name |
6-[(3-ethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16(19)20/h3-7,10,13-14H,2,8-9H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJRHZKWIGIKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2CC=CCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Ethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-chlorophenyl)-2-oxoethyl] 1-phenyl 1,2-pyrrolidinedicarboxylate](/img/structure/B5091728.png)
![1-(1-benzyl-1H-pyrazol-4-yl)-N-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5091736.png)
![3-[(diethylamino)sulfonyl]-4-methyl-N-(2-nitrophenyl)benzamide](/img/structure/B5091740.png)


![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5091752.png)
![4-fluoro-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5091761.png)
![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5091765.png)
![1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5091774.png)
![5-[(4-chlorobenzyl)sulfonyl]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5091778.png)
![N~2~-(2-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091785.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5091793.png)

![11-(2,4-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5091801.png)